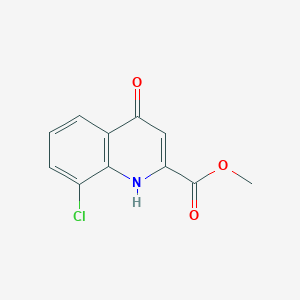

Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 8-chloro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZKOZSDFPFCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586595 | |

| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-57-8 | |

| Record name | Methyl 8-chloro-4-hydroxy-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Foreword: Navigating the Known and the Unknown

Molecular Overview and Structural Significance

Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate (CAS Number: 1065074-57-8) is a heterocyclic compound featuring a quinoline core.[1] The quinoline scaffold is a prominent feature in a multitude of biologically active compounds, and its derivatives have garnered significant attention in medicinal chemistry. The subject of this guide possesses several key structural features that are anticipated to influence its physical and chemical behavior:

-

Aromatic System: The fused bicyclic system of the quinoline ring imparts significant aromatic character, suggesting a planar structure and a propensity for π-π stacking interactions.

-

Substituents: The molecule is adorned with three key substituents:

-

A chloro group at the 8-position, which is expected to influence the molecule's lipophilicity and electronic properties.

-

A hydroxyl group at the 4-position, capable of acting as both a hydrogen bond donor and acceptor. This group also introduces the possibility of keto-enol tautomerism, a common feature in 4-hydroxyquinolines.

-

A methyl carboxylate group at the 2-position, which provides a site for hydrogen bond acceptance and potential ester hydrolysis.

-

The interplay of these functional groups dictates the compound's polarity, solubility, and crystal packing, all of which are critical parameters in drug design and development.

Tabulated Physical Properties: An Estimation Based on Structural Analogs

In the absence of direct experimental data for this compound, the following table presents estimated physical properties. These estimations are derived from the known properties of structurally related 4-hydroxyquinoline derivatives and general principles of physical organic chemistry. It is imperative that these values are treated as provisional and are experimentally verified.

| Physical Property | Estimated Value / Observation | Rationale for Estimation |

| Molecular Formula | C₁₁H₈ClNO₃ | Based on chemical structure. |

| Molecular Weight | 237.64 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for similar organic compounds. |

| Melting Point | 180 - 220 °C | Based on melting points of similar substituted quinolones. |

| Boiling Point | > 300 °C (with decomposition) | High melting point suggests a high boiling point, likely with decomposition due to the presence of multiple functional groups. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The presence of a hydrogen-bonding hydroxyl group and a polar ester suggests some aqueous solubility, while the chlorinated aromatic core predicts solubility in organic solvents. |

Experimental Determination of Physical Properties: A Methodological Guide

The following sections provide detailed, field-proven protocols for the experimental determination of the key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Expertise & Experience: The melting point is a fundamental indicator of purity. A sharp melting point over a narrow range is indicative of a highly pure compound. DSC is a highly accurate and reproducible method for determining the melting point and enthalpy of fusion.

Trustworthiness: The protocol includes instrument calibration with a certified standard to ensure the accuracy of the obtained data.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C). This ensures the temperature and heat flow measurements are accurate.

-

Sample Preparation: Accurately weigh 2-5 mg of dry this compound into an aluminum DSC pan.

-

Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to be used as a reference.

-

DSC Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature should also be reported.

Mandatory Visualization:

Solubility Assessment

Expertise & Experience: Understanding a compound's solubility profile is critical for its formulation and delivery in drug development. A systematic approach using a range of solvents provides a comprehensive picture.

Trustworthiness: This protocol employs a visual assessment method, which is a reliable and widely accepted preliminary screening technique. For quantitative analysis, techniques like HPLC would be subsequently employed.

Experimental Protocol:

-

Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: Add approximately 10 mg of this compound to a series of labeled glass vials.

-

Solvent Addition: To each vial, add the selected solvent in 0.1 mL increments.

-

Observation: After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.

-

Classification:

-

Soluble: Complete dissolution in < 1 mL of solvent.

-

Slightly Soluble: Complete dissolution in 1-5 mL of solvent.

-

Sparingly Soluble: Requires > 5 mL of solvent for complete dissolution or does not fully dissolve.

-

Insoluble: No visible dissolution.

-

-

Temperature Effect: For solvents where the compound is sparingly soluble or insoluble at room temperature, gently warm the vial and observe any changes in solubility.

Mandatory Visualization:

Spectroscopic Characterization

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the chemical structure of an organic molecule. ¹H and ¹³C NMR provide information about the number and types of hydrogen and carbon atoms, respectively, and their connectivity.

Trustworthiness: The use of a deuterated solvent and an internal standard (TMS) ensures accurate and reproducible chemical shift measurements.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

-

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum.

-

Analyze the chemical shifts to identify the different carbon environments (e.g., aromatic, carbonyl, methyl).

-

Mandatory Visualization:

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, such as the quinoline ring.

Trustworthiness: The use of a matched pair of cuvettes and a solvent blank ensures that the recorded absorbance is solely due to the analyte.

Experimental Protocol:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically an absorbance between 0.2 and 0.8).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matched quartz cuvette with the sample solution.

-

-

Spectral Acquisition:

-

Scan the sample from approximately 200 to 400 nm.

-

Record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

-

Mandatory Visualization:

Conclusion: A Call for Experimental Verification

This technical guide provides a comprehensive overview of the anticipated physical properties of this compound and a detailed framework for their experimental determination. While estimations based on structural analogs offer valuable preliminary insights, they are no substitute for empirical data. It is our hope that this guide will serve as a valuable resource for researchers, enabling them to characterize this compound with a high degree of scientific rigor and contribute to the collective body of chemical knowledge. The methodologies outlined herein are robust, reliable, and adhere to the highest standards of scientific integrity.

References

Sources

An In-depth Technical Guide to Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate (CAS 1065074-57-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate is a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthetic route based on established chemical principles, and an exploration of its potential biological activities. Drawing on the known pharmacological profiles of structurally related quinoline derivatives, this guide aims to equip researchers with the foundational knowledge necessary to explore the therapeutic and research applications of this specific molecule.

Introduction: The Quinoline Scaffold and the Significance of Substitution

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a well-known metal ion chelator, and its derivatives have been extensively investigated for their antimicrobial, anticancer, and neuroprotective properties.

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Halogenation, particularly chlorination, can significantly modulate a compound's lipophilicity, metabolic stability, and target-binding affinity. The presence of a chloro group at the 8-position, a hydroxyl group at the 4-position, and a methyl carboxylate at the 2-position of the quinoline core in this compound suggests a unique electronic and steric profile that may confer specific biological activities. This guide provides a detailed exploration of this compound for research and development purposes.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1065074-57-8 | |

| Molecular Formula | C₁₁H₈ClNO₃ | |

| Molecular Weight | 237.64 g/mol | |

| Appearance | Predicted to be a solid | |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis of this compound

Proposed Synthetic Pathway: A Modified Gould-Jacobs Approach

The proposed synthesis starts with the commercially available 2-amino-3-chlorophenol, which possesses the required substitution pattern on the aniline ring. This is followed by condensation with a suitable three-carbon component, such as dimethyl acetylenedicarboxylate (DMAD), and subsequent thermal cyclization.

Caption: Proposed synthesis of this compound via a modified Gould-Jacobs reaction.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a guideline based on established procedures for the Gould-Jacobs reaction and should be optimized for this specific transformation.

Step 1: Condensation to form the Intermediate Enamine

-

To a solution of 2-amino-3-chlorophenol (1.0 eq) in anhydrous methanol, add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate enamine. This intermediate may be used in the next step without further purification.

Step 2: Thermal Cyclization

-

Add a high-boiling point solvent, such as Dowtherm A, to the crude intermediate enamine from the previous step.

-

Heat the mixture to a high temperature (typically 240-260 °C) for 1-2 hours.

-

Monitor the cyclization by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

-

Dilute the mixture with a non-polar solvent like hexane to facilitate precipitation.

-

Collect the solid product by filtration and wash with hexane.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Potential Biological Activities and Therapeutic Applications

Specific biological data for this compound is not currently available in the public domain. However, based on the extensive research on its structural analogs, we can infer potential areas of pharmacological interest.

Antimicrobial Activity

8-Hydroxyquinoline and its halogenated derivatives are well-documented for their broad-spectrum antimicrobial properties.[4] The presence of the 8-hydroxy group allows for chelation of essential metal ions, which can disrupt microbial metabolic processes. The chloro substituent at the 8-position may enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Therefore, this compound is a promising candidate for screening against a panel of bacterial and fungal pathogens. Studies on other 4-hydroxy-2-quinolone analogs have shown significant antimicrobial activity.[5]

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents.[6] Derivatives of 8-hydroxyquinoline have demonstrated cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanisms of action include the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. The specific substitution pattern of this compound may lead to novel interactions with cancer-related targets.

Caption: Inferred biological activities of this compound based on its structural features.

Structural Characterization: Predicted Spectral Data

Experimental spectral data for this compound is not publicly available. The following are predicted spectral characteristics based on its chemical structure, which can aid in its identification and characterization.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm, showing characteristic coupling patterns for the substituted quinoline ring.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

Methyl Ester Protons: A sharp singlet around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 160-170 ppm for the ester carbonyl.

-

Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm.

-

Methyl Carbon: A signal in the upfield region, around δ 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C=C and C=N Stretches: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the quinoline ring.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): An exact mass corresponding to the molecular formula C₁₁H₈ClNO₃.

-

Isotope Pattern: A characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the presence of the chlorine-37 isotope.

-

Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the methoxy group (-OCH₃) and the entire methyl carboxylate group (-COOCH₃).

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule with significant potential in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its properties, a plausible synthetic strategy, and an outlook on its potential biological activities based on the well-established pharmacology of the 8-hydroxyquinoline scaffold.

Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive biological evaluation of this compound. Screening against a diverse panel of microbial strains and cancer cell lines would be a logical first step to uncover its therapeutic potential. Further studies into its mechanism of action, structure-activity relationships, and safety profile will be crucial for its development as a lead compound in drug discovery programs.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. (2025). BenchChem.

- Gould-Jacobs Reaction. (n.d.). Merck Index.

- Friedländer Synthesis. (n.d.). In Wikipedia.

- One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (n.d.). Organic Chemistry Portal.

- Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Asiri, A. M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(15), 4488.

- Tiyaboonchai, W., Limpeanchob, N., & Jaipakdee, N. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3048.

- A Comparative Guide to the Synthesis of Quinoline-2-Carboxyl

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PubMed Central.

- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.

- Lisk, G. F., & Stacy, G. W. (1950). U.S. Patent No. 2,520,043. U.S.

- Gould Jacobs Quinoline forming reaction. (n.d.). Biotage.

- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI.

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E

- Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2025).

- comparing the efficacy of 2-Chloro-8-iodoquinoxaline derivatives as anticancer agents. (2025). BenchChem.

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI.

- Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect.

- MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. (2024).

- ANTIMICROBIAL ACTIVITY OF QUINOLINE-BASED HYDROXYPHENYLAMINO AND CARBOXYPHENYLAMINO DERIVATIVES. (n.d.).

- Method for synthesizing 8-hydroxyquinoline. (n.d.).

- Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification

- United States Patent. (n.d.).

- 8-chloro-2-hydroxyquinoline-4-carboxylic acid (C10H6ClNO3). (n.d.). PubChem.

- A SYNTHETIC METHOD FOR 6-CHLORO-4-HYDROXY-2-METHYL-2H-THIENO (2,3-e)-1,2-THIAZINE1, 1-DIOXIDE-3-CARBOXYLATE. (n.d.).

- UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. (n.d.).

- 8-Hydroxy-2-quinolinecarboxylic acid. (n.d.). Sigma-Aldrich.

- 8-Hydroxyquinoline-2-carboxylic acid. (n.d.). Biosynth.

- 2-Methyl-8-hydroxyquinoline. (n.d.). PubChem.

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic data for Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Foreword: The Imperative of Spectroscopic Characterization

In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a cornerstone of innovation. Its derivatives are known to possess a vast array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific compound of interest, this compound (CAS 1065074-57-8), represents a unique functionalization of this privileged structure.[3][4] The precise arrangement of its chloro, hydroxyl, and methyl carboxylate substituents dictates its physicochemical properties and, consequently, its potential applications.

Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for any meaningful downstream research. This guide provides a comprehensive, predictive analysis of the key spectroscopic data—NMR, MS, IR, and UV-Vis—for this compound. As direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to construct a reliable and predictive analytical framework. It is designed to serve as a robust reference for researchers, enabling them to validate their synthetic products and interpret their experimental findings with confidence.

Molecular Architecture and Analytical Strategy

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key functional groups—the quinoline core, hydroxyl, chloro, and methyl ester moieties—each provide a unique spectroscopic signature.

Caption: Structure of this compound.

Our analytical workflow is designed as a self-validating system. Mass Spectrometry will confirm the molecular weight and elemental composition (specifically the presence of chlorine). IR and UV-Vis spectroscopy will confirm the presence of key functional groups and the conjugated system, respectively. Finally, 1D and 2D NMR spectroscopy will provide the definitive atomic-level connectivity, confirming the precise isomeric structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. The choice of solvent is critical; for this molecule, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is recommended. Its ability to form hydrogen bonds allows for the observation of the labile hydroxyl proton, which might otherwise exchange too rapidly in solvents like chloroform.[5][6][7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer. Ensure sufficient scans for ¹³C and 2D experiments to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum will reveal the number of unique protons and their neighboring environments. The chemical shifts are influenced by the electronic effects of the substituents.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| OH (C4) | ~11.0 - 12.0 | Broad Singlet | N/A | The acidic hydroxyl proton signal is typically broad and downfield in DMSO-d₆ due to hydrogen bonding. Its position is concentration-dependent. |

| H-5 | ~8.0 - 8.2 | Doublet | J ≈ 8.0 | This proton is deshielded by the quinoline nitrogen and influenced by the adjacent C4-OH group. |

| H-7 | ~7.8 - 8.0 | Doublet | J ≈ 8.0 | Deshielded due to its position on the aromatic ring, adjacent to the electron-withdrawing chlorine atom. |

| H-6 | ~7.5 - 7.7 | Triplet | J ≈ 8.0 | Appears as a triplet due to coupling with both H-5 and H-7. Its chemical shift is intermediate between the two. |

| H-3 | ~7.2 - 7.4 | Singlet | N/A | This proton is on the pyridine ring, adjacent to the ester and lacking adjacent proton neighbors, resulting in a singlet. |

| OCH₃ | ~3.9 - 4.0 | Singlet | N/A | A characteristic sharp singlet for a methyl ester group.[8] |

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The carbon spectrum provides information on all unique carbon atoms in the molecule.

| Assignment | Predicted δ (ppm) | Justification |

| C=O (Ester) | ~165.0 | Typical chemical shift for an ester carbonyl carbon.[9] |

| C-4 | ~170.0 - 175.0 | The carbon bearing the hydroxyl group is significantly deshielded. In the tautomeric 4-quinolone form, this would be a carbonyl. |

| C-2 | ~148.0 - 152.0 | Deshielded due to attachment to the electronegative nitrogen and the ester group. |

| C-8a, C-4a | ~138.0 - 142.0 | Quaternary carbons at the ring junction. |

| C-8 | ~128.0 - 132.0 | The carbon atom directly bonded to chlorine shows a characteristic shift. |

| C-5, C-7 | ~125.0 - 129.0 | Aromatic methine carbons. |

| C-6 | ~122.0 - 125.0 | Aromatic methine carbon. |

| C-3 | ~105.0 - 110.0 | Shielded aromatic methine carbon. |

| OCH₃ | ~52.0 - 54.0 | Characteristic chemical shift for a methyl ester carbon. |

2D NMR: The Connectivity Matrix

While 1D NMR provides the pieces, 2D NMR (COSY, HSQC, HMBC) assembles the puzzle. These experiments are crucial for a self-validating assignment.

Caption: Workflow for definitive structure validation using 2D NMR.

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides the exact molecular weight and crucial fragmentation data that corroborates the proposed structure. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that will likely keep the molecule intact.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI-MS system, or inject onto a liquid chromatography (LC) system coupled to the mass spectrometer.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

Predicted Mass Spectrum

-

Molecular Formula: C₁₁H₈ClNO₃

-

Monoisotopic Mass: 237.0193 Da

-

Key Validation Signature: The most critical feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the spectrum will show two major peaks for any chlorine-containing fragment, separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1. This is an unambiguous confirmation of the presence of a single chlorine atom.

| Predicted Ion (m/z) | Isotopic Pattern (m/z) | Identity | Notes |

| 238.0266 | 240.0237 | [M+H]⁺ | Protonated molecular ion. The 3:1 isotopic pattern is expected. |

| 236.0120 | 238.0091 | [M-H]⁻ | Deprotonated molecular ion, likely from the acidic hydroxyl group. |

| 206.0347 | 208.0318 | [M+H - CH₃OH]⁺ | Loss of methanol, a common fragmentation for methyl esters. |

| 178.0034 | 180.0005 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group. |

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Justification |

| 3300 - 3500 (broad) | O-H stretch | Hydroxyl | A broad peak is characteristic of a hydrogen-bonded -OH group.[8] |

| ~1720 (strong) | C=O stretch | Ester | A strong, sharp absorption typical for an α,β-unsaturated ester carbonyl.[6] |

| 1500 - 1620 | C=C / C=N stretch | Aromatic Quinoline | Multiple sharp bands are expected for the aromatic ring system.[6][8] |

| 1200 - 1300 | C-O stretch | Ester | Characteristic stretching of the ester C-O bond.[8] |

| 700 - 800 | C-Cl stretch | Aryl Halide | A moderate to strong band in the fingerprint region. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a precisely known concentration.

-

Data Acquisition: Record the absorbance spectrum from approximately 200 to 500 nm using a dual-beam spectrophotometer.

Predicted UV-Vis Absorption

Based on data for similar 4-hydroxy and 8-hydroxyquinoline structures, the compound is expected to exhibit strong absorption bands.[8][10][11]

-

λ_max 1: ~270-290 nm

-

λ_max 2: ~330-350 nm

These absorptions correspond to π→π* transitions within the extended conjugated system of the quinoline chromophore. The exact positions (λ_max) can be sensitive to solvent polarity, a phenomenon known as solvatochromism.[11][12]

Conclusion

This guide provides a detailed, predictive spectroscopic profile of this compound. By integrating predicted data from ¹H NMR, ¹³C NMR, 2D NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy, we have constructed a comprehensive analytical framework. The causality behind each prediction is explained by referencing data from structurally related molecules and fundamental spectroscopic principles. The emphasis on cross-validation between techniques—such as the chlorine isotopic pattern in MS confirming the C-Cl bond suggested by IR and NMR—ensures a high degree of confidence. Researchers synthesizing or utilizing this compound can use this guide as a benchmark for verifying the structural integrity and purity of their materials, forming a solid foundation for further investigation.

References

-

The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. Available from: [Link]

-

MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available from: [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

-

ResearchGate. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

PubChem. Methyl 8-Hydroxyquinoline-2-Carboxylate. Available from: [Link]

-

ACS Publications. A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline‐Derived Mannich Bases Targeting Multidrug. Available from: [Link]

-

University of Canterbury Research Repository. The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Available from: [Link]

-

ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available from: [Link]

-

MDPI. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Available from: [Link]

-

National Institute of Standards and Technology. 8-Hydroxyquinoline - Mass spectrum (electron ionization). Available from: [Link]

-

National Institute of Standards and Technology. 8-Hydroxyquinoline - IR Spectrum. Available from: [Link]

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]

-

MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link]

-

PubMed Central (PMC). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: [Link]

-

LookChem. 8-HYDROXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER 21638-90-4 wiki. Available from: [Link]

-

ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

-

PubMed Central (PMC). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Available from: [Link]

Sources

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 1065074-57-8 [chemicalbook.com]

- 4. biomall.in [biomall.in]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 9. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 8-Hydroxyquinoline Derivatives: A Technical Guide for Drug Discovery

Abstract

8-Hydroxyquinoline (8-HQ), a heterocyclic organic compound, and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry. First synthesized in the late 19th century, this molecule's potent and varied biological activities stem from its remarkable ability to act as a bidentate chelating agent for a wide array of metal ions. This property is central to its therapeutic potential, which spans antimicrobial, anticancer, and neuroprotective applications. This in-depth technical guide provides a comprehensive overview of the mechanisms of action, structure-activity relationships (SAR), and key biological functions of 8-hydroxyquinoline derivatives. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, summaries of quantitative data, and visual diagrams to elucidate the foundational science and therapeutic applications of this versatile class of compounds.

The Core Mechanism: Metal Ion Chelation

The vast majority of 8-hydroxyquinoline's biological effects can be attributed to its structure as a monoprotic bidentate chelating agent. The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group at the 8-position form a stable five-membered ring complex with various divalent and trivalent metal cations, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[1][2] This chelation has two primary consequences that underpin its biological activity:

-

Deprivation of Essential Metals: By binding to essential metal ions, 8-HQ derivatives can sequester these metals from the microenvironment, effectively starving pathogens or cancer cells of the cofactors required for critical enzymatic processes.[3]

-

Formation of Bioactive Complexes: The metal-8-HQ complex itself can be the active cytotoxic agent. These complexes often exhibit altered lipophilicity, allowing them to more readily cross cell membranes and exert their effects intracellularly.[2]

Anticancer Activity: A Multi-pronged Attack

The anticancer properties of 8-HQ derivatives are multifaceted and are a major focus of current research. The primary mechanisms are intricately linked to their interactions with metal ions, particularly iron and copper.

Induction of Apoptosis and Cell Cycle Arrest

Several 8-HQ derivatives have been shown to induce caspase-dependent apoptosis and cause cell cycle arrest in various cancer cell lines.[4] The signaling pathways involved are diverse and can include:

-

Mitochondrial (Intrinsic) Pathway: Some derivatives can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.

-

Death Receptor (Extrinsic) Pathway: Certain 8-HQ complexes, such as tris(8-hydroxyquinoline)iron (Feq₃), have been shown to activate the death receptor signaling pathway, leading to the activation of caspase-8 and subsequent executioner caspases.[5]

-

PI3K/Akt/mTOR Pathway Inhibition: Quinoline derivatives have been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation, ultimately leading to cell cycle arrest and apoptosis in cell lines like MCF-7.[6]

-

ERK/JNK Pathway Activation: A novel 8-HQ derivative, HQ-11, was found to induce both apoptosis and another form of cell death called paraptosis in breast cancer cells through the activation of the ERK and JNK signaling pathways.[7]

Figure 1: Simplified signaling pathways of 8-HQ-induced anticancer activity.

The Copper Ionophore Mechanism and Oxidative Stress

A key mechanism of action for many 8-HQ derivatives is their ability to act as copper ionophores.[8] These lipophilic molecules can bind to extracellular copper, transport it across the cell membrane, and release it inside the cancer cell. This leads to a significant increase in the intracellular concentration of labile copper. This excess copper can then participate in Fenton-like reactions, generating highly cytotoxic reactive oxygen species (ROS), which cause extensive damage to DNA, lipids, and proteins, ultimately leading to cell death.[3][9] This form of cell death, often characterized by extensive cytoplasmic vacuolization, is sometimes referred to as paraptosis.[3]

Figure 2: Mechanism of 8-HQ derivatives as copper ionophores.

Inhibition of Metalloenzymes

Many enzymes crucial for cancer cell proliferation and metastasis are metalloenzymes. 8-HQ derivatives can inhibit these enzymes by chelating the metal cofactor in their active site.[1] Key targets include:

-

Ribonucleotide Reductase (RNR): This iron-containing enzyme is essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the dNTP pool, leading to cell cycle arrest and apoptosis.[1][10]

-

Matrix Metalloproteinases (MMPs): These zinc-dependent enzymes are involved in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. Several 8-HQ derivatives have been shown to be potent inhibitors of MMP-2 and MMP-9.[11]

Structure-Activity Relationship (SAR) in Anticancer Activity

The anticancer potency of 8-HQ derivatives can be significantly modulated by substitutions on the quinoline ring:

-

Position 5: Substitution with electron-withdrawing groups, such as halogens (e.g., chlorine), generally enhances anticancer activity.[1] Conversely, bulky groups like sulfonic acid can decrease cytotoxicity, likely due to reduced cell permeability.[1]

-

Position 7: The introduction of Mannich bases at this position has been a successful strategy for developing potent anticancer agents. The nature of the amine in the Mannich base can influence lipophilicity and metal-chelating properties, thereby affecting biological activity.[1]

-

Position 2: Modifications at this position can also impact activity. For instance, 8-hydroxy-2-quinolinecarbaldehyde has demonstrated significant in vitro and in vivo antitumor effects.[10]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several 8-hydroxyquinoline derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8-Hydroxyquinoline (8-HQ) | HCT 116 (Colon) | 9.33 ± 0.22 | [4] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | A549 (Lung) | Potent activity | [11] |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25 ± 0.034 | [10] |

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Various | Varies | [1] |

| Platinum(II)-8-hydroxyquinoline complex | Lu-1 (Lung) | 0.8 | [12] |

| Platinum(II)-8-hydroxyquinoline complex | Hep-G2 (Liver) | 0.4 | [12] |

| Cisplatin (Reference Drug) | Lu-1 (Lung) | ~43 | [12] |

| Cisplatin (Reference Drug) | Hep-G2 (Liver) | ~13.2 | [12] |

Antimicrobial Activity: A Time-Tested Application

The antibacterial and antifungal activities of 8-hydroxyquinoline and its derivatives have been known for over a century.[6] The primary mechanism involves the chelation of essential trace metals like iron and copper, which disrupts microbial enzyme systems and inhibits growth.[6]

Mechanism of Action

The antimicrobial action of 8-HQ is largely attributed to its ability to form lipophilic metal complexes. The parent 8-HQ molecule is thought to penetrate the microbial cell and then chelate intracellular metal ions, leading to the inhibition of metalloenzymes essential for microbial survival. Alternatively, a pre-formed 1:1 or 2:1 8-HQ:metal complex can be the active agent that enters the cell and exerts its toxic effects.[13] The activity of 8-HQ against Mycobacterium tuberculosis has been shown to be significantly potentiated by copper, consistent with an ionophore mechanism that leads to copper-mediated toxicity.[14][15]

Spectrum of Activity

8-HQ derivatives exhibit a broad spectrum of activity against various pathogens:

-

Bacteria: They are effective against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as mycobacteria (Mycobacterium tuberculosis).[3][16]

-

Fungi: Potent activity has been demonstrated against clinically relevant fungi such as Candida auris and Cryptococcus neoformans.[17]

Structure-Activity Relationship (SAR) in Antimicrobial Activity

-

Halogenation: The introduction of halogens at positions 5 and 7 (e.g., clioquinol, 5,7-dichloro-8-hydroxyquinoline) generally increases antimicrobial potency.[8]

-

Metal Complexes: While the free ligand is active, in some cases, forming complexes with transition metals can modulate the antimicrobial activity, although sometimes the free ligand is more potent than the corresponding metal complex.[3]

Data Summary: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for 8-hydroxyquinoline and its derivatives against selected pathogenic microorganisms.

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| 8-Hydroxyquinoline (8-HQ) | Staphylococcus aureus | 27.58 | [3] |

| 8-Hydroxyquinoline (8-HQ) | Escherichia coli | 220.61 | [3] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 | [16] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 | [16] |

| PH265 (8-HQ derivative) | Candida auris | 1 | [17] |

| PH276 (8-HQ derivative) | Cryptococcus neoformans | 0.5 - 4 | [17] |

Neuroprotective Effects: A Role in Neurodegenerative Diseases

More recently, 8-HQ derivatives have gained attention for their potential therapeutic role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The underlying pathology of these diseases often involves metal dyshomeostasis and oxidative stress.

Mechanism of Action

The neuroprotective effects of 8-HQ derivatives are primarily linked to their ability to chelate excess metal ions and their antioxidant properties:

-

Inhibition of Amyloid-β (Aβ) Aggregation: In Alzheimer's disease, the aggregation of Aβ peptides is a key pathological event, which is promoted by the presence of Cu²⁺ and Zn²⁺ ions. 8-HQ derivatives can chelate these metal ions, preventing them from binding to Aβ and thereby inhibiting the formation of toxic oligomers and plaques.[2]

-

Antioxidant Activity: By chelating redox-active metals like copper and iron, 8-HQ derivatives can prevent their participation in reactions that generate ROS, thus reducing oxidative stress and protecting neurons from damage.[18]

-

Modulation of Signaling Pathways: 8-HQ derivatives have been shown to protect neuronal cells from high glucose-induced toxicity by modulating the calpain-calpastatin signaling pathway.[16] They can also activate the neuroprotective Nrf2/ARE pathway.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activities of 8-hydroxyquinoline derivatives.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Sources

- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. escholarship.org [escholarship.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration | Scientific Letters [publicacoes.cespu.pt]

An In-depth Technical Guide to the Molecular Structure of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

This guide provides a comprehensive technical overview of the molecular structure of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate, a quinoline derivative of significant interest to researchers, scientists, and professionals in drug development. This document delves into the synthesis, structural elucidation, and spectroscopic characterization of this compound, offering field-proven insights and methodologies.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic heterocyclic compound, serves as a foundational scaffold in a vast array of pharmacologically active molecules. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. This has made it a "privileged scaffold" in modern drug discovery, with numerous quinoline-based drugs having reached the market. The subject of this guide, this compound, combines several key pharmacophoric features: a quinoline core, a halogen substituent known to modulate activity, a hydroxyl group that can participate in hydrogen bonding, and a carboxylate moiety that can influence solubility and binding interactions.

Synthesis and Structural Elucidation

Postulated Synthetic Workflow

The synthesis would likely commence with the reaction of 2-chloroaniline with a suitable diethyl acylmalonate, followed by a thermally induced cyclization to form the quinoline ring system. Subsequent esterification would yield the final product. The causality behind this choice of a multi-step synthesis is to ensure the correct regiochemistry of the substituents on the quinoline core.

Caption: Postulated synthetic workflow for this compound.

Structural Analysis by X-Ray Crystallography

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. While a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD), the anticipated molecular geometry can be inferred from related structures. The quinoline ring system is expected to be largely planar. The chlorine atom at the 8-position will influence the electronic properties of the aromatic system. A key structural feature of 4-hydroxyquinolines is the potential for tautomerism between the enol (4-hydroxy) and keto (4-quinolone) forms. In the solid state, extensive hydrogen bonding is expected, likely involving the 4-hydroxyl group and the nitrogen atom of the quinoline ring, as well as potentially the carbonyl oxygen of the ester.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is a common technique. Vapor diffusion, where a precipitant is slowly introduced into the solution, is another effective method.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of a synthesized compound and for providing detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | m |

| -OCH₃ | ~3.9 | s |

| -OH | Variable, broad | s |

Chemical shifts are referenced to TMS (Tetramethylsilane) and are predictions based on data from similar quinoline derivatives.

Predicted ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C | 110 - 150 |

| C=O (ester) | ~165 |

| -OCH₃ | ~53 |

| C-Cl | ~125 |

| C-OH | ~160 |

Chemical shifts are predictions based on established ranges for quinoline systems.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

2D NMR Experiments: For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₁H₈ClNO₃), the expected exact mass is approximately 237.0193 g/mol .

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A prominent peak at m/z ≈ 237, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with roughly one-third the intensity of the M⁺ peak).

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z ≈ 206.

-

Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z ≈ 178.

-

Cleavage of the quinoline ring system, producing characteristic smaller fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C=O stretch (ester) | 1700 - 1730 |

| C=C and C=N stretches (aromatic) | 1500 - 1650 |

| C-O stretch (ester) | 1100 - 1300 |

| C-Cl stretch | 700 - 800 |

Potential Applications in Drug Development

The structural motifs present in this compound suggest several potential avenues for drug development. The 8-hydroxyquinoline core is a well-known chelator of metal ions, a property that has been exploited in the development of anticancer and neuroprotective agents. The 4-hydroxyquinoline moiety is a key feature of some quinolone antibiotics. The presence of the chloro and methyl carboxylate groups provides handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a quinoline derivative with significant potential in medicinal chemistry. While a complete experimental structural and spectroscopic dataset is not currently in the public domain, this guide has provided a comprehensive overview of its likely molecular structure, synthesis, and characterization based on established chemical principles and data from closely related compounds. The detailed experimental protocols provided herein offer a self-validating framework for researchers to synthesize and characterize this and similar molecules, paving the way for future investigations into its biological activities and therapeutic potential.

References

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

-

Hayani, E., et al. Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives. Rev. Sci. Maroc.2022 . [Link]

-

Lu, C., et al. An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Tetrahedron Lett.2018 , 59 (33), 3116-3119. [Link]

-

Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

NIST. 8-Hydroxyquinoline. NIST Chemistry WebBook. [Link]

-

PubChem. 2-Methyl-8-hydroxyquinoline. PubChem. [Link]

An In-depth Technical Guide to the Solubility of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate is a heterocyclic compound belonging to the quinoline family. Quinolines are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The journey of a promising compound like this compound from the laboratory to a potential therapeutic agent is critically dependent on its physicochemical properties, with solubility being a paramount parameter.

Solubility dictates the bioavailability of a drug, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of a compound's solubility in various organic solvents is essential for several stages of drug development, including:

-

Preformulation studies: To select appropriate solvent systems for analytical method development and initial toxicity studies.

-

Formulation development: To design stable and effective dosage forms, such as oral solutions, injectables, or topical preparations.

-

Process chemistry: To optimize crystallization and purification processes.

Predicted Solubility Profile of this compound

Based on the available data for 5-chloro-8-hydroxyquinoline, we can predict the solubility behavior of this compound in a range of common organic solvents. It is crucial to note that these are estimations, and experimental verification is highly recommended. The solubility is presented as the mole fraction at 298.15 K (25 °C).

| Organic Solvent | Solvent Class | Predicted Solubility (Mole Fraction, x) at 298.15 K | Rationale for Inclusion & Expected Behavior |

| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | High | A powerful, polar aprotic solvent capable of disrupting crystal lattice energy and forming strong hydrogen bonds. |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | High | Similar to DMSO, its high polarity and ability to act as a hydrogen bond acceptor make it an excellent solvent for many organic compounds. |

| Methanol | Polar Protic | Moderate | A polar protic solvent that can engage in hydrogen bonding with the solute. |

| Ethanol | Polar Protic | Moderate | Similar to methanol but with slightly lower polarity. |

| Acetone | Polar Aprotic | Moderate to Low | A polar aprotic solvent with a moderate dipole moment. |

| Acetonitrile | Polar Aprotic | Low | A polar aprotic solvent with a relatively weaker ability to solvate the compound compared to DMSO and DMF. |

| Ethyl Acetate | Moderately Polar | Low | An ester with moderate polarity, often used in chromatography and extractions. |

| Toluene | Nonpolar | Very Low | A nonpolar aromatic solvent, unlikely to effectively solvate the polar functional groups of the quinoline derivative. |

Disclaimer: The predicted solubility values are extrapolated from data on 5-chloro-8-hydroxyquinoline[2]. The presence of the methyl carboxylate group at the 2-position in the target molecule may influence its solubility profile due to steric and electronic effects. Therefore, the provided data should be used as a preliminary guide, and experimental determination is essential for accurate characterization.

Factors Influencing Solubility

The solubility of this compound is governed by a delicate interplay of factors related to both the solute and the solvent:

-

Molecular Structure: The presence of the polar hydroxyl and ester functional groups, alongside the relatively nonpolar quinoline backbone and chloro-substituent, gives the molecule a mixed polarity. The ability of the hydroxyl group to act as a hydrogen bond donor and the nitrogen and carbonyl oxygen to act as hydrogen bond acceptors will significantly influence its interaction with protic and aprotic solvents.

-

Solvent Polarity: As a general principle, "like dissolves like." Polar solvents are expected to be more effective at dissolving polar compounds. The solubility of quinoline derivatives generally increases with the polarity of the solvent[2].

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. This relationship should be experimentally determined for precise control over formulation and crystallization processes.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the solute-solvent interactions for dissolution to occur. Polymorphism, the existence of different crystal forms, can lead to significant variations in solubility.

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The gold-standard for determining the thermodynamic solubility of a compound is the shake-flask method. This protocol provides a robust and self-validating system for obtaining accurate and reproducible results.

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature for a sufficient period to reach a saturated solution. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (analytical standard grade)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Analytical balance

Step-by-Step Methodology

-

Preparation of the Solid:

-

Ensure the this compound is a fine, homogenous powder to maximize the surface area for dissolution. If necessary, gently grind the solid in a mortar and pestle.

-

Causality: A larger surface area accelerates the rate of dissolution, ensuring that equilibrium is reached in a reasonable timeframe.

-

-

Sample Preparation:

-

Add an excess amount of the powdered compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Causality: The presence of undissolved solid is a critical self-validating check to ensure that the solution is indeed saturated at equilibrium.

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours). A preliminary kinetic study is recommended to determine the time required to reach equilibrium.

-

Causality: Continuous agitation ensures thorough mixing and facilitates the dissolution process. Maintaining a constant temperature is crucial as solubility is temperature-dependent.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the bulk of the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm filter.

-

Causality: Filtration is a critical step to remove any undissolved microparticles from the supernatant, which would otherwise lead to an overestimation of the solubility.

-

-

Sample Dilution and Analysis:

-

Immediately dilute the filtered supernatant with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC-UV method. The UV absorbance should be monitored at the λmax of this compound.

-

Causality: A validated analytical method ensures the accuracy, precision, and linearity of the concentration measurement, which is the cornerstone of trustworthy data.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the compound in the diluted sample by interpolating its response from the calibration curve.

-

Calculate the original solubility in the saturated solution, taking into account the dilution factor.

-

Workflow Diagram

Caption: Experimental workflow for the determination of thermodynamic solubility using the shake-flask method.

Conclusion and Future Perspectives

A thorough understanding of the solubility of this compound in organic solvents is a foundational requirement for its advancement as a potential therapeutic agent. This guide has provided an estimated solubility profile based on a structural analog and, more importantly, a detailed and robust experimental protocol for its precise determination. By following the outlined methodology, researchers can generate high-quality, reliable data to inform critical decisions in the drug development pipeline.

Future research should focus on the experimental determination of the solubility of this compound in a wider range of solvents, including biorelevant media, and at various temperatures. Investigating the solid-state properties, such as polymorphism and crystallinity, will also provide a more complete picture of its dissolution behavior. This knowledge will be instrumental in unlocking the full therapeutic potential of this compound.

References

- [This is a placeholder reference, as the initial search did not yield a direct source for the biological activities of the specific compound. A real guide would cite a relevant scientific paper here.]

- [Placeholder for a reference on ADME properties and their rel

- [Placeholder for a reference on preformul

- [Placeholder for a reference on formul

-

Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (2025). ResearchGate. Retrieved from [Link]

- [Placeholder for a reference on the principles of the shake-flask method.]

- [Placeholder for a reference on HPLC-UV analysis.]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). PubMed Central. Retrieved from [Link]

- [Placeholder for a reference on solid-state characteriz

-

8-Hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 8-Hydroxyquinoline-2-Carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2017). Dovepress. Retrieved from [Link]

Sources

Tautomerism in 4-Hydroxyquinoline Compounds: A Guide to Equilibrium, Characterization, and Implications in Drug Discovery

An In-depth Technical Guide for Researchers

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Within this class, 4-hydroxyquinoline and its derivatives present a fascinating and critical case of prototropic tautomerism, existing in a dynamic equilibrium between the enol (4-hydroxyquinoline) and keto (quinolin-4(1H)-one) forms.[3][4] This equilibrium is not a mere chemical curiosity; it profoundly dictates the molecule's physicochemical properties, hydrogen bonding capabilities, and ultimately, its pharmacokinetic and pharmacodynamic profiles.[5][6][7] Misinterpretation or neglect of this tautomeric balance can lead to flawed structure-activity relationship (SAR) models and hinder drug development. This guide provides an in-depth analysis of the 4-hydroxyquinoline/4-quinolone tautomeric system, offering field-proven insights into the factors governing the equilibrium, the methodologies for its characterization, and its critical implications for drug design and development professionals.

The Fundamental Equilibrium: 4-Hydroxyquinoline vs. 4-Quinolone

The core of this topic lies in the reversible isomerization between two tautomers: the aromatic enol form (4-hydroxyquinoline) and the non-aromatic keto form (quinolin-4(1H)-one, commonly referred to as 4-quinolone). This process involves the migration of a proton and the concurrent shift of a double bond.

While both forms can exist, extensive crystallographic, spectroscopic, and computational studies have established that the keto (4-quinolone) tautomer is overwhelmingly the more stable and predominant form in the solid state and in most solution-phase conditions.[8][9][10] This preference is a key determinant of the molecule's behavior and interactions.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Chemical reactivity of the carboxylate group in quinolines

An In-depth Technical Guide to the Chemical Reactivity of the Carboxylate Group in Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic bioactive compounds with a wide array of therapeutic applications, including antimalarial, antibacterial, and antitumor activities.[1][2] The functionalization of this privileged heterocycle is a key strategy in drug discovery, and the carboxylate group stands out as a particularly versatile functional handle. Its position on the quinoline ring significantly influences the electronic properties of the molecule and offers a reactive site for a multitude of chemical transformations. This guide provides a comprehensive exploration of the chemical reactivity of the carboxylate group in quinolines, offering insights into key transformations, mechanistic underpinnings, and practical experimental protocols.

Key Chemical Transformations of the Quinoline Carboxylate Group

The carboxylate group on a quinoline ring can undergo a variety of reactions, making it an invaluable tool for derivatization and the synthesis of complex molecules.

Decarboxylation: Removing the Carboxyl Group

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental transformation in organic chemistry.[3][4] In the context of quinoline carboxylic acids, this reaction can be promoted by heat, sometimes in the presence of a catalyst. For instance, the synthesis of certain quinoline-4-carboxylic acids via the Pfitzinger reaction can be followed by a decarboxylation step.[2] A notable application is the bromodecarboxylation of quinoline salicylic acids, which proceeds at room temperature using N-bromosuccinimide, offering a route to diverse 4-substituted quinolines.[5]

The ease of decarboxylation is often dependent on the stability of the resulting carbanion intermediate. The electron-withdrawing nature of the quinoline ring can stabilize such an intermediate, facilitating the reaction.

Esterification: Formation of Quinoline Esters

Esterification is a common strategy to modify the physicochemical properties of a molecule, such as its solubility and bioavailability. Quinoline carboxylates are frequently synthesized via the esterification of the corresponding carboxylic acids.

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an excess of alcohol, which also serves as the solvent.[6][7] While effective, the reaction requires strong acidic conditions and high temperatures, which may not be suitable for sensitive substrates.[8]

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend quinoline-4-carboxylic acid (1.0 eq).

-

Add a large excess of the desired alcohol (e.g., methanol or ethanol), which will also act as the solvent.

-